3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a methoxy group and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methoxypyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions can yield the desired thiadiazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(5-Hydroxypyridin-2-yl)-1,2,4-thiadiazol-5-amine.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(5-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(5-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
3-(5-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-5-2-3-6(10-4-5)7-11-8(9)14-12-7/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
VUXZOLYLSMERMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
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